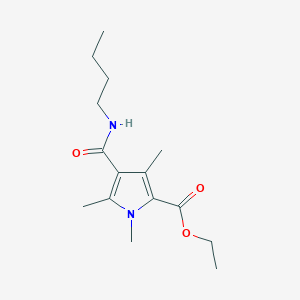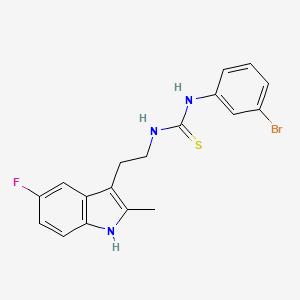
1-(3-bromophenyl)-3-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromophenyl)-3-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)thiourea is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
Preparation Methods
The synthesis of 1-(3-bromophenyl)-3-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)thiourea typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromophenyl isothiocyanate and 2-(5-fluoro-2-methyl-1H-indol-3-yl)ethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a suitable solvent like dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial production methods may involve scaling up the reaction using larger quantities of starting materials and optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(3-Bromophenyl)-3-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the thiourea group to a thiol or amine.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Hydrolysis: The thiourea linkage can be hydrolyzed under acidic or basic conditions to yield corresponding amines and isothiocyanates.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
1-(3-Bromophenyl)-3-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)thiourea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activities. It may exhibit anticancer, antimicrobial, or anti-inflammatory properties.
Biological Studies: Researchers investigate the compound’s interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with specific properties, such as fluorescence or conductivity.
Chemical Biology: The compound is used as a probe to study biological processes and pathways, providing insights into cellular functions and disease mechanisms.
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)-3-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
1-(3-Bromophenyl)-3-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)thiourea can be compared with other similar compounds, such as:
1-(3-Bromophenyl)-3-(2-(5-fluoro-1H-indol-3-yl)ethyl)thiourea: This compound lacks the methyl group on the indole ring, which may affect its biological activity and chemical properties.
1-(3-Bromophenyl)-3-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)thiourea: The presence of a chlorine atom instead of a fluorine atom may result in different reactivity and biological effects.
1-(3-Bromophenyl)-3-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)urea: The replacement of the thiourea group with a urea group may alter the compound’s chemical stability and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17BrFN3S |
|---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
1-(3-bromophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea |
InChI |
InChI=1S/C18H17BrFN3S/c1-11-15(16-10-13(20)5-6-17(16)22-11)7-8-21-18(24)23-14-4-2-3-12(19)9-14/h2-6,9-10,22H,7-8H2,1H3,(H2,21,23,24) |
InChI Key |
YKSLDQFUOTUZIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCNC(=S)NC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(4-Ethoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B11420958.png)
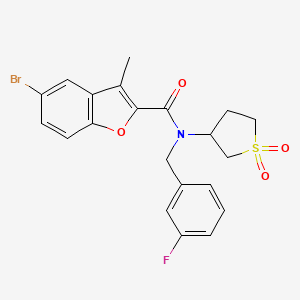
![N-(4-ethoxyphenyl)-3-{[(4-methylphenyl)carbonyl]amino}-1-benzofuran-2-carboxamide](/img/structure/B11420965.png)
![2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B11420968.png)
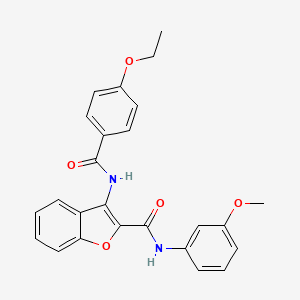
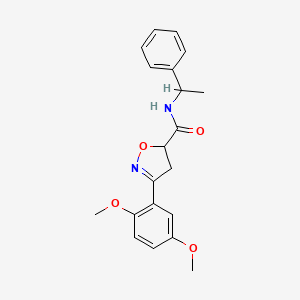
![1-({3-Methyl-5-[(1E)-2-(thiophen-2-YL)ethenyl]-1,2-oxazol-4-YL}sulfonyl)-N-(3-methylbutyl)piperidine-3-carboxamide](/img/structure/B11420983.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorobenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B11420991.png)
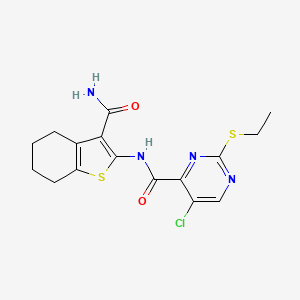
![N-cycloheptyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B11421019.png)

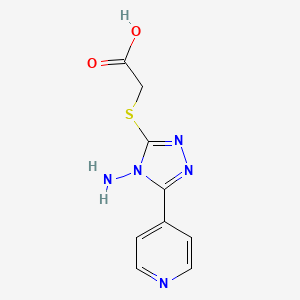
![7-(3-fluorophenyl)-3-hydroxy-3-(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11421035.png)
